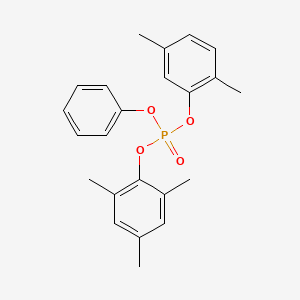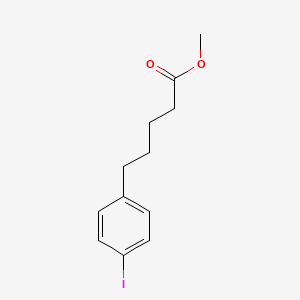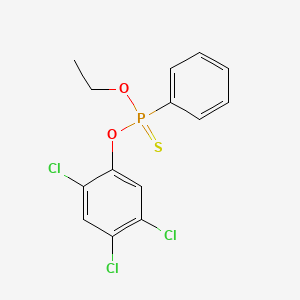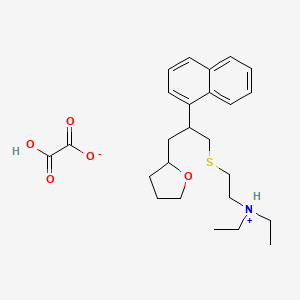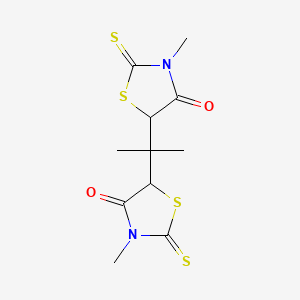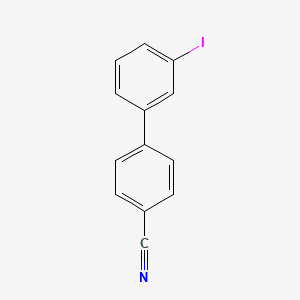
3'-Iodobiphenyl-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Iodobiphenyl-4-carbonitrile is an organic compound with the molecular formula C13H8IN It is a derivative of biphenyl, where an iodine atom is substituted at the 3’ position and a cyano group at the 4 position of the biphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Iodobiphenyl-4-carbonitrile typically involves the iodination of biphenyl derivatives followed by the introduction of a cyano group. One common method is the Sandmeyer reaction, where an aryl diazonium salt is treated with potassium iodide to introduce the iodine atom. The cyano group can be introduced using a nucleophilic substitution reaction with a suitable cyanide source.
Industrial Production Methods: Industrial production methods for 3’-Iodobiphenyl-4-carbonitrile often involve large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Iodobiphenyl-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 3’-Hydroxybiphenyl-4-carbonitrile or 3’-Aminobiphenyl-4-carbonitrile.
Oxidation: 3’-Iodobiphenyl-4-carboxylic acid.
Reduction: 3’-Iodobiphenyl-4-amine.
Wissenschaftliche Forschungsanwendungen
3’-Iodobiphenyl-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3’-Iodobiphenyl-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, its cyano group can act as a ligand for metal ions, influencing various biochemical pathways. The iodine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-Iodobiphenyl: Lacks the cyano group, making it less versatile in certain chemical reactions.
4-Cyanobiphenyl:
3’-Bromobiphenyl-4-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 3’-Iodobiphenyl-4-carbonitrile is unique due to the presence of both iodine and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C13H8IN |
|---|---|
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
4-(3-iodophenyl)benzonitrile |
InChI |
InChI=1S/C13H8IN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H |
InChI-Schlüssel |
XUYRTNPBNJVKAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



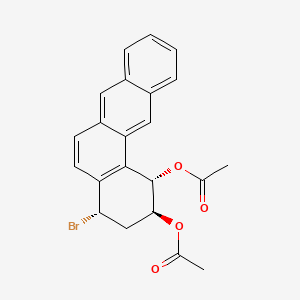
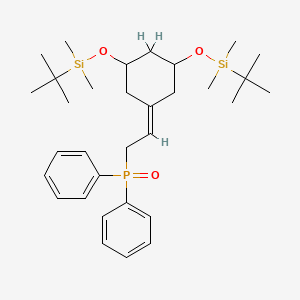
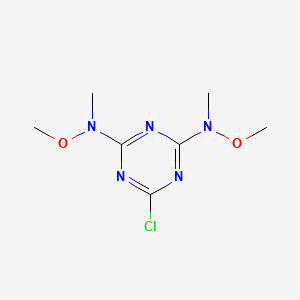
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)
